molecular formula C11H13NO2 B13233247 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13233247
M. Wt: 191.23 g/mol
InChI Key: RSNGHICEBQDWSX-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxylic acid
  • Indole-3-acetic acid
  • Indole-3-carboxaldehyde

Uniqueness

4,7-Dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-4,9,12H,5H2,1-2H3,(H,13,14)

InChI Key

RSNGHICEBQDWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC2=C(C=C1)C)C(=O)O

Origin of Product

United States

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